Nimodipine (m3)

Description

Historical Context of Nimodipine (B1678889) Research

The journey of nimodipine research began in the broader context of the discovery and development of calcium channel blockers (CCBs). In the 1960s, pharmaceutical companies were actively seeking coronary dilators for the treatment of angina pectoris. nih.gov This research led to the identification of various classes of compounds that could block calcium entry into cells. nih.gov Bayer AG in Germany developed the dihydropyridine (B1217469) class of CCBs, which includes nimodipine. nih.gov Patented in 1971, nimodipine was initially investigated for its potential to treat high blood pressure. wikipedia.org

However, early animal experiments revealed that nimodipine had a more pronounced effect on cerebral arteries compared to other arteries in the body. drugbank.com This cerebrovascular selectivity, attributed to its high lipophilicity, opened a new avenue of investigation. drugbank.comnih.gov By the early 1980s, research enthusiasm grew around its potential to manage cerebral vasospasm, a serious complication of subarachnoid hemorrhage (SAH). derangedphysiology.com This led to its approval for medical use in Germany in 1985 and in the United States in 1988, specifically for improving neurological outcomes in patients following SAH. nih.govwikipedia.org

Evolution of Research Perspectives on Nimodipine Mechanisms

The scientific understanding of nimodipine's mechanism of action has evolved significantly since its introduction. Initially, the prevailing theory was straightforward: as a calcium channel blocker, nimodipine was believed to exert its therapeutic effect by inhibiting the contraction of vascular smooth muscle in cerebral arteries. nih.govrjpn.org This vasodilation was thought to directly counteract the cerebral vasospasm that often follows a subarachnoid hemorrhage, thereby preventing delayed cerebral ischemia (DCI). nih.gov

However, pivotal early clinical trials presented a paradox. While patients treated with nimodipine showed improved clinical outcomes, there was no significant corresponding reduction in large-vessel angiographic vasospasm. nih.govmedlink.com This discrepancy prompted a shift in research perspectives, leading to the hypothesis that nimodipine might possess "neuroprotective" properties independent of its vasodilatory effects. nih.govrjpn.org

Subsequent research has explored several alternative and complementary mechanisms. Nimodipine specifically binds to and blocks L-type voltage-gated calcium channels, which are widely distributed on various cell types, including neurons, glial cells, and pericytes. drugbank.comnih.govrjpn.org This broad cellular targeting suggests a more complex mechanism than simple vasodilation. nih.gov Current theories focus on its potential to:

Inhibit Cortical Spreading Depolarization (SD): Emerging preclinical data suggest that nimodipine may target harmful waves of SD, which are implicated in secondary brain injury after SAH and other neurological insults. nih.gov

Modulate Neurovascular Coupling: The drug may help restore the relationship between neuronal activity and cerebral blood flow, which is often disrupted after brain injury. nih.gov

Affect Pericyte Function: Research indicates that pericytes, which wrap around capillaries and regulate blood flow, are influenced by L-type Ca2+ channels, suggesting another target for nimodipine's action. nih.gov

Prevent Neuronal Calcium Overload: A direct neuroprotective effect may involve preventing the excessive influx of calcium into neurons during ischemic events, which can trigger cell death pathways. nih.govdrugbank.com

While the precise mechanism remains a subject of ongoing investigation, the consensus is that nimodipine's benefits are likely multifactorial, extending beyond the initial concept of large artery dilation. drugbank.comnih.gov

Scope and Significance of Current Nimodipine Research

Current academic research on nimodipine is characterized by its breadth and renewed interest, fueled by a modern understanding of secondary brain injury pathophysiology. nih.govscienceopen.com The significance of this research lies in its potential to expand the therapeutic applications of an established compound and to refine its use in its primary indication. nih.gov

Key areas of contemporary investigation include:

Re-evaluation for Other Neurological Conditions: Based on the evolving understanding of its mechanisms, particularly its effect on spreading depolarizations, researchers are re-examining the extensive existing literature and conducting new studies on nimodipine for ischemic stroke, traumatic brain injury (TBI), and migraine. nih.govrjpn.org

Advanced Drug Delivery Systems: A major focus is on developing novel delivery methods to mitigate the systemic hypotension associated with oral administration, which can counteract its potential benefits. nih.gov Research into sustained-release microparticle formulations, such as EG-1962, for intraventricular or intracisternal delivery aims to provide localized, consistent concentrations of the drug directly to the brain. researcher.lifebohrium.com

Neurodegenerative Diseases: Some studies are exploring nimodipine's potential in neurodegenerative disorders like Alzheimer's disease. frontiersin.org Research suggests it may improve cerebral blood flow and offer neuroprotective effects in these conditions. frontiersin.org

Molecular and Cellular Mechanisms: In-depth laboratory studies continue to probe the specific interactions of nimodipine with different subunits of L-type calcium channels (e.g., CaV1.2, CaV1.3) and its effects on various cell types like astrocytes and pericytes to fully elucidate its complex mechanism of action. nih.govrjpn.org

The ongoing research aims not only to find new uses for nimodipine but also to optimize its application in SAH, potentially leading to more effective strategies for preventing delayed neurological deficits. eurekaselect.comnih.gov

Research Findings on Nimodipine

Below are interactive tables summarizing key research findings related to Nimodipine's mechanism and historical trials.

| Time Period | Prevailing Hypothesis | Key Research Focus | Supporting Evidence/Observations |

|---|---|---|---|

| Early 1980s | Cerebral Vasodilation | Inhibition of vascular smooth muscle contraction | Demonstrated cerebrovascular selectivity in animal models. drugbank.com Blocks L-type calcium channels in smooth muscle cells. rjpn.org |

| Late 1980s - 1990s | Neuroprotection | Direct effects on neurons; prevention of calcium overload | Improved clinical outcomes in SAH trials without significant reversal of large vessel vasospasm. nih.govmedlink.com |

| 2000s - Present | Multifactorial Mechanisms | Inhibition of Cortical Spreading Depolarization (SD), modulation of neurovascular coupling, effects on pericytes | Preclinical data implicating SD targeting as a likely mechanism. nih.gov Recognition of broad cellular targets beyond vascular smooth muscle. eurekaselect.com |

| Trial/Study Name (Year) | Primary Objective | Key Finding | Impact on Research Perspective |

|---|---|---|---|

| Allen et al. (1983) | To assess nimodipine's effect on severe neurological deficits from spasm after SAH. pharmacytodose.com | Significantly reduced severe deficits or deaths from vasospasm compared to placebo. derangedphysiology.com | Provided early, strong evidence for clinical efficacy in SAH. |

| Petruk et al. (1988) | To evaluate nimodipine in poor-grade aneurysm patients. derangedphysiology.com | Demonstrated improved outcomes, particularly a reduction in permanent deficits for certain patient grades. derangedphysiology.com | Reinforced benefits but also highlighted that angiographic vasospasm was not significantly different between groups. derangedphysiology.com |

| Pickard et al. (BRANT) (1989) | To determine the effect of oral nimodipine on cerebral infarction and outcome after SAH. pharmacytodose.com | Showed a significant reduction in cerebral infarction and poor outcomes. pharmacytodose.com | Established the standard treatment protocol and confirmed the "neuroprotective" or non-vasodilatory benefits. |

| Feigin et al. (Systematic Review, 1998) | To systematically review calcium antagonists for aneurysmal SAH. derangedphysiology.com | Confirmed a significant reduction in the relative risk of poor outcome and cerebral ischemia. derangedphysiology.com | Solidified nimodipine's role as the standard of care based on cumulative evidence. |

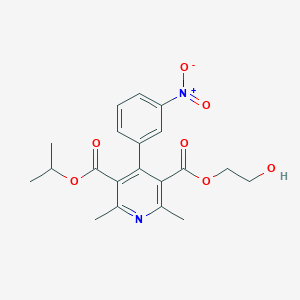

Structure

3D Structure

Properties

IUPAC Name |

5-O-(2-hydroxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7/c1-11(2)29-20(25)17-13(4)21-12(3)16(19(24)28-9-8-23)18(17)14-6-5-7-15(10-14)22(26)27/h5-7,10-11,23H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPBMCUBOQNEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82219-48-5 | |

| Record name | 3-(2-Hydroxyethyl) 5-isopropyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-HYDROXYETHYL) 5-ISOPROPYL 2,6-DIMETHYL-4-(3-NITROPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S4GG1UPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Nimodipine S Cellular and Molecular Actions

Modulation of Voltage-Gated L-Type Calcium Channels (L-VDCCs)

Nimodipine's principal mechanism involves the modulation of L-type voltage-gated calcium channels (L-VDCCs). drugbank.comwikipedia.org By binding to the α1-subunit of these channels, it stabilizes them in their inactive conformation, thereby inhibiting the influx of calcium ions into vascular smooth muscle and neuronal cells. drugbank.comontosight.ai This action is particularly pronounced in cerebral arteries, a characteristic attributed to its high lipophilicity which facilitates its passage across the blood-brain barrier. drugbank.compatsnap.com

Differential Affinity for L-type Calcium Channel Subtypes (e.g., Cav1.2, Cav1.3)

Research has revealed that nimodipine (B1678889) exhibits a differential affinity for the two major L-type calcium channel subtypes expressed in the brain: Cav1.2 and Cav1.3. Studies have consistently shown that Cav1.2 channels are more sensitive to dihydropyridine (B1217469) blockers like nimodipine compared to Cav1.3 channels. nih.govphysiology.orgnih.gov For instance, one study reported that 1 µM of nimodipine inhibits over 90% of Cav1.2 current, while the same concentration only inhibits about 50% of the peak Cav1.3 current. physiology.org This lower sensitivity of Cav1.3 channels is a significant factor in their physiological function, as they can remain active at more hyperpolarized membrane potentials. physiology.orgnih.gov The molecular basis for this differential sensitivity is subtle, involving minor differences in the amino acid sequences within the drug-binding pockets of the channel proteins. nih.gov Furthermore, alternative splicing of the Cav1.3 channel can produce variants with even lower sensitivity to nimodipine. annualreviews.org

Interactive Table: Nimodipine IC50 Values for Cav1.2 and Cav1.3 Channels

| Channel Subtype | IC50 (Nimodipine) | Key Findings | Reference |

|---|---|---|---|

| Cav1.2 | Lower IC50 (Higher Potency) | More sensitive to nimodipine inhibition. | nih.govphysiology.org |

| Cav1.3 | Higher IC50 (Lower Potency) | Less sensitive to nimodipine, allowing for activity at more negative membrane potentials. | nih.govphysiology.orgnih.gov |

| Cav1.3 (short splice variants) | Even higher IC50 | C-terminal splicing further reduces sensitivity to nimodipine. | annualreviews.org |

Regulation of Intracellular Calcium Homeostasis

By modulating L-VDCCs, nimodipine plays a crucial role in the regulation of intracellular calcium homeostasis, a process vital for normal cellular function. mdpi.com Dysregulation of calcium transport can lead to cytosolic and mitochondrial calcium overload, contributing to cellular dysfunction and death. mdpi.com

A key neuroprotective effect of nimodipine is its ability to prevent calcium overload in neurons and vascular cells, particularly under conditions of ischemic stress. drugbank.comnih.govpatsnap.com By blocking the excessive influx of calcium through L-VDCCs, nimodipine mitigates the detrimental downstream effects of calcium overload, such as the activation of apoptotic pathways and mitochondrial dysfunction. mdpi.comresearchgate.net Studies have demonstrated that nimodipine can counteract stress-induced increases in intracellular calcium levels. mdpi.comdntb.gov.ua

Beyond its direct channel-blocking activity, nimodipine has been shown to influence intracellular calcium stores by upregulating the expression of Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase 3 (SERCA3). mdpi.comdntb.gov.uasciprofiles.com SERCA pumps are responsible for transporting calcium from the cytosol back into the sarcoplasmic or endoplasmic reticulum, thereby helping to restore basal calcium levels. Research has found a nimodipine-dependent upregulation of SERCA3, which contributes to the fine-tuning of intracellular calcium signaling and the prevention of cell death. mdpi.comdntb.gov.uasciprofiles.com This suggests that nimodipine's regulation of calcium homeostasis is a dual process, involving both the inhibition of calcium influx and the enhancement of its re-uptake into intracellular stores. mdpi.com

Activation of Intracellular Signaling Pathways

Nimodipine's neuroprotective effects are not solely dependent on its calcium channel blocking activity. It also activates crucial intracellular signaling pathways that promote cell survival and inhibit apoptosis. mdpi.comresearchgate.net

Protein Kinase B (AKT) Signaling Pathway

A significant body of evidence points to the activation of the Protein Kinase B (AKT) signaling pathway as a key mechanism underlying nimodipine's neuroprotective effects. mdpi.commdpi.comnih.gov The AKT pathway is a central regulator of cell survival, and its activation by nimodipine has been observed in various cell types, including neurons, Schwann cells, and astrocytes, under different stress conditions. mdpi.com Studies have shown that nimodipine treatment leads to increased phosphorylation of AKT, which in turn inhibits pro-apoptotic proteins and promotes cell survival. mdpi.comresearchgate.net This activation of the AKT pathway appears to be a cell-type-independent neuroprotective mechanism of nimodipine. mdpi.com Furthermore, the activation of AKT signaling by nimodipine has been linked to the suppression of autophagy, another cellular process that can contribute to cell death under certain conditions. nih.govnih.gov

Interactive Table: Nimodipine's Effect on Cellular Signaling

| Signaling Pathway / Molecule | Effect of Nimodipine | Downstream Consequences | Reference |

|---|---|---|---|

| L-type Calcium Channels (Cav1.2) | Inhibition | Reduced Ca2+ influx, prevention of Ca2+ overload. | drugbank.comnih.govmdpi.com |

| L-type Calcium Channels (Cav1.3) | Weaker Inhibition | Differential regulation of Ca2+ signaling. | nih.govphysiology.orgnih.gov |

| SERCA3 | Upregulation | Enhanced Ca2+ re-uptake into ER, restoring Ca2+ homeostasis. | mdpi.comdntb.gov.uasciprofiles.com |

| AKT Signaling Pathway | Activation (Increased Phosphorylation) | Inhibition of apoptosis, promotion of cell survival. | mdpi.commdpi.comresearchgate.netnih.gov |

Cyclic Adenosine (B11128) Monophosphate Response Element-Binding Protein (CREB) Signaling Pathway

Nimodipine has been shown to activate the Cyclic Adenosine Monophosphate Response Element-Binding Protein (CREB) signaling pathway, a critical cascade involved in neuronal survival, plasticity, and differentiation. mdpi.comnih.gov Studies have demonstrated that nimodipine treatment leads to increased phosphorylation of CREB at serine residue 133. mdpi.com This phosphorylation is a key step in activating CREB, enabling it to bind to DNA and regulate the transcription of target genes.

The activation of CREB by nimodipine is associated with its neuroprotective effects under various stress conditions, including osmotic, oxidative, and heat stress. mdpi.comnih.gov By promoting CREB signaling, nimodipine helps to prevent stress-induced apoptosis. mdpi.comresearchgate.net In vitro studies have shown that the anti-apoptotic effect of nimodipine is accompanied by the activation of both Protein Kinase B (AKT) and CREB signaling. mdpi.comresearchgate.net This suggests a concerted action of these pathways in mediating the protective effects of the compound. Furthermore, nimodipine has been observed to increase the phosphorylation of CREB in the prefrontal cortex and hippocampus of mice. nih.gov

Research in PC12 cells has further elucidated this mechanism, showing that nimodipine's neuroprotective activity against oxidative and calcium-induced stress is mediated through the ERK/CREB signaling pathway. nih.gov This activation leads to the increased messenger RNA (mRNA) expression of neurotrophic factors, calcium-binding proteins, and antioxidants, which are transcribed by CREB. nih.gov

p38–Mitogen-Activated Protein Kinase (MAPK) Pathway Signaling

While the primary focus of nimodipine's signaling effects has been on the CREB and Akt pathways, its interaction with the p38-Mitogen-Activated Protein Kinase (MAPK) pathway is also an area of investigation. The p38-MAPK pathway is typically associated with cellular stress responses, inflammation, and apoptosis. In the context of nimodipine's action, studies have explored its potential to modulate this pathway. While some research indicates that nimodipine's neuroprotective effects are associated with the activation of ERK, another member of the MAPK family, the direct and detailed mechanisms involving the p38 MAPK pathway specifically are less defined in the available literature. nih.gov Further research is needed to fully understand the intricate role of nimodipine in modulating the p38-MAPK signaling cascade.

Tyrosine Receptor Kinase B (TrkB) Receptor Activation

Nimodipine has been found to activate the Tyrosine Receptor Kinase B (TrkB) receptor, which is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.gov This activation is a significant finding, as the BDNF-TrkB signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. nih.gov

Studies in mice have shown that acute treatment with nimodipine increases the phosphorylation of the TrkB catalytic domain in both the prefrontal cortex and the hippocampus. nih.gov This phosphorylation indicates receptor activation. nih.gov Interestingly, this nimodipine-induced TrkB activation was not associated with changes in BDNF mRNA or protein levels, suggesting that nimodipine may directly interact with the TrkB receptor or act through a mechanism that doesn't require new BDNF synthesis. nih.govresearchgate.net

The activation of TrkB by nimodipine is linked to the downstream activation of other important signaling molecules, including Akt and CREB. nih.govmdpi.comresearchgate.net This suggests that TrkB activation is an upstream event that contributes to the broader neuroprotective signaling cascade initiated by nimodipine. The activation of TrkB and its associated signaling pathways provides a strong basis for the neuroplastic and neuroprotective effects observed with nimodipine treatment. nih.govcpn.or.krcpn.or.krresearchgate.net

Influence on Gene Expression and Protein Regulation

Nimodipine exerts a significant influence on the expression of various genes and the regulation of key proteins involved in cellular survival, neurotrophic support, and calcium homeostasis. These molecular changes are fundamental to its neuroprotective mechanisms.

Upregulation of Anti-Apoptotic Proteins (e.g., LIM Domain Only 4 (LMO4))

A key aspect of nimodipine's neuroprotective action is its ability to upregulate anti-apoptotic proteins. mdpi.com One such protein that has been identified is LIM Domain Only 4 (LMO4). mdpi.comresearchgate.net Studies have shown that nimodipine treatment leads to an increased expression of LMO4. mdpi.comresearchgate.netresearchgate.net This upregulation is significant as LMO4 is known to play a role in promoting cell survival and has been implicated in anti-apoptotic pathways. mdpi.com

The increased expression of LMO4 by nimodipine has been observed in different cell types, including Schwann cells and auditory hair cells. mdpi.comresearchgate.netmdpi.com In the context of cisplatin-induced ototoxicity, nimodipine pre-treatment was found to counteract the downregulation of LMO4 caused by the chemotherapy agent, thereby reducing hair cell death. researchgate.netmdpi.comnih.govsemanticscholar.org This protective effect was associated with the activation of downstream signaling pathways such as Akt and CREB, which are known to interact with LMO4. mdpi.com

The upregulation of LMO4 may be a central mechanism in the anti-apoptotic effect of nimodipine, potentially by influencing calcium channel expression and intracellular calcium levels under stress conditions. mdpi.com In addition to LMO4, research also points to nimodipine's ability to modulate other proteins involved in apoptosis, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax in certain contexts. researchgate.netpnas.orgfrontiersin.org

Modulation of Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor (BDNF))

Nimodipine has been shown to modulate the levels of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). tandfonline.comnih.gov BDNF is a critical protein for neuronal survival, growth, and the modulation of synaptic plasticity. cpn.or.kr

Studies in animal models of cognitive impairment have demonstrated that nimodipine can reverse deficits in learning and memory, an effect that is associated with its regulatory action on the BDNF pathway in the hippocampus and prefrontal cortex. tandfonline.com In rats with experimental cognitive impairment, nimodipine treatment was found to counteract the decrease in BDNF levels. cpn.or.krkoreamed.org

While some studies have shown that nimodipine can increase BDNF levels, others have reported that nimodipine-induced activation of the TrkB receptor, the primary receptor for BDNF, can occur without a corresponding change in BDNF mRNA or protein levels. nih.govresearchgate.netnih.gov This suggests that nimodipine may enhance the sensitivity of the TrkB receptor to existing BDNF or activate the receptor through alternative mechanisms. The modulation of the BDNF/TrkB signaling pathway is a key element in nimodipine's neuroprotective and neuroplastic effects. cpn.or.krcpn.or.krcpn.or.krkoreamed.orgresearchgate.net

Regulation of Calcium-Binding Proteins (e.g., Calbindin, Calmodulin, Calretinin)

Nimodipine has been shown to influence the expression of several calcium-binding proteins, which play a crucial role in maintaining intracellular calcium homeostasis. nih.gov This is a key aspect of its neuroprotective mechanism, as dysregulation of calcium is a common factor in neuronal cell death.

Studies have reported that nimodipine treatment can increase the mRNA expression levels of calbindin, calmodulin, and calretinin in PC12 cells. nih.gov This upregulation is believed to be a consequence of CREB activation and contributes to the neuroprotective effects against calcium-induced stress. nih.gov In vivo studies have also shown that chronic nimodipine administration can increase the levels of calbindin-D28K and calreticulin (B1178941) in the cerebral cortex of aged rats, which was associated with improved cognitive function. nih.gov

Furthermore, in a model of Parkinson's disease, nimodipine pre-treatment was found to attenuate the neurotoxin-induced decrease in calbindin mRNA and protein levels in the striatum. nih.gov The regulation of these calcium-binding proteins by nimodipine provides a mechanism for fine-tuning intracellular calcium signaling, thereby protecting neurons from calcium overload and subsequent damage. mdpi.comuni-leipzig.de

Research Findings on Nimodipine's Molecular Actions

Impact on Antioxidant Enzymes (e.g., Superoxide Dismutase (SOD), Heme Oxygenase 1 (HO1))

Nimodipine has been shown to influence the expression and activity of key antioxidant enzymes, which play a crucial role in mitigating cellular damage from oxidative stress. In studies involving PC12 cells, nimodipine treatment led to an increased mRNA expression of antioxidants. researchgate.net This suggests a mechanism whereby nimodipine helps to bolster the cell's natural defense against reactive oxygen species.

Research has demonstrated that nimodipine can increase the expression levels of Superoxide Dismutase (SOD) and Heme Oxygenase 1 (HO-1). researchgate.netimrpress.com For instance, in a model of chronic cerebral hypoperfusion, nimodipine treatment was associated with an increase in SOD activity. imrpress.com Similarly, nimodipine has been observed to increase the mRNA expression of HO-1. researchgate.net This upregulation of antioxidant enzymes is a key component of its neuroprotective effects, helping to counteract the damaging effects of oxidative stress in neuronal tissues.

Table 1: Effect of Nimodipine on Antioxidant Enzymes

| Enzyme | Effect of Nimodipine | Research Finding | Citation |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased expression/activity | Nimodipine treatment was associated with an increase in SOD activity in a model of chronic cerebral hypoperfusion. | imrpress.com |

| Heme Oxygenase 1 (HO-1) | Increased mRNA expression | Nimodipine treatment led to an increased mRNA expression of HO-1 in PC12 cells. | researchgate.net |

Suppression of Pro-Apoptotic Proteins (e.g., Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β))

Nimodipine demonstrates anti-apoptotic effects by suppressing the activity of pro-apoptotic proteins, a key one being Glycogen Synthase Kinase 3 Beta (GSK3β). mdpi.com GSK3β is a serine/threonine kinase that, when active, can promote apoptosis through various downstream pathways. nih.govuliege.be

Studies have shown that nimodipine treatment leads to the inhibition of GSK3β. mdpi.com This inhibition is achieved through increased phosphorylation of GSK3β at serine residue 9. mdpi.com Phosphorylation at this site inactivates the enzyme, thereby preventing it from promoting apoptosis. This nimodipine-dependent inhibition of GSK3β has been observed in Schwann cells under conditions of osmotic and oxidative stress. mdpi.com By suppressing GSK3β, nimodipine helps to prevent the downstream activation of apoptotic cascades, contributing to its neuroprotective profile. mdpi.com

Interaction with Enzyme Activities

Nimodipine's influence extends to the modulation of various enzyme activities critical to neuronal function and health.

Monoamine Oxidase A (MAOA) and Monoamine Oxidase B (MAOB) Inhibition

Recent in silico studies suggest that nimodipine has the potential to inhibit the activity of Monoamine Oxidase A (MAOA). frontiersin.orgresearchgate.net Molecular docking analyses have revealed a significant binding energy between nimodipine and MAOA, suggesting a stable interaction. researchgate.net The dynamic cross-correlation matrix of nimodipine's interaction with MAOA was found to be similar to that of the known MAOA inhibitor, harmine. frontiersin.orgresearchgate.net This suggests that nimodipine might exert some of its therapeutic effects by inhibiting MAOA activity, which in turn could modulate cerebral oxidative stress. frontiersin.orgresearchgate.net

Furthermore, the ability of the Ca2+-channel antagonist nimodipine to block the selective increase in MAO-A activity has been observed in the brain of senescence-accelerated mice. nih.gov While the primary focus has been on MAOA, some studies have also identified Monoamine Oxidase B (MAOB) as a potential target of nimodipine. researchgate.net

Table 2: Nimodipine's Interaction with Monoamine Oxidase

| Enzyme | Interaction | Method of Study | Implication | Citation |

|---|---|---|---|---|

| MAOA | Potential Inhibitory Effects | Molecular Docking, Dynamic Simulation | Modulation of cerebral oxidative stress | frontiersin.orgresearchgate.net |

| MAOB | Potential Target | Molecular Docking | Further investigation needed | researchgate.net |

Sirtuin 3 (SIRT3) Protein Expression Modulation

Sirtuin 3 (SIRT3) is a crucial mitochondrial deacetylase that plays a significant role in regulating mitochondrial function and protecting cells from oxidative stress. researchgate.netfrontiersin.org While direct studies on nimodipine's modulation of SIRT3 are still emerging, related research provides some context. For instance, a study on the effects of a traditional Chinese medicine, Xinmailong injection, which was studied in comparison to nimodipine's effects on L-type Ca2+ channels, showed an increase in the expression of antioxidant enzymes. athmsi.orghku.hk Although this does not directly implicate nimodipine in SIRT3 modulation, it highlights the broader context of antioxidant pathway regulation where SIRT3 is a key player. Further research is needed to fully elucidate the specific interactions between nimodipine and SIRT3 protein expression.

Direct Effects on Specific Cellular Subtypes

Nimodipine's therapeutic utility is largely attributed to its direct actions on specific cell types, particularly neurons.

Neuronal Cell Modulation

Nimodipine exerts direct effects on neuronal cells primarily through its action as a calcium channel blocker. drugbank.comlgmpharma.comaksci.com It inhibits the influx of calcium ions into neurons by blocking L-type voltage-gated calcium channels. drugbank.comlgmpharma.comunict.it This prevention of calcium overload is a critical aspect of its neuroprotective mechanism, especially in conditions of ischemia or excitotoxicity where excessive calcium influx can trigger cell death pathways. drugbank.comlgmpharma.comaksci.com

Beyond calcium channel blockade, nimodipine has been shown to have other direct neuronal actions. nih.gov Evidence for this includes the presence of nimodipine binding sites in the brain and its ability to modulate the release of various neurotransmitters. nih.gov Furthermore, nimodipine has been reported to promote neurite outgrowth in PC12 cells, a process that was found to be dependent on its binding to voltage-dependent calcium channels and subsequent activation of the ERK/CREB signaling pathway. researchgate.net This suggests that nimodipine can actively support neuronal plasticity and repair mechanisms.

Astrocytic Regulation

Nimodipine, a dihydropyridine calcium channel antagonist, demonstrates a nuanced role in the regulation of astrocytes, the most abundant glial cells in the central nervous system. Its primary mechanism involves the modulation of calcium influx through L-type voltage-gated calcium channels (L-VGCCs), which are expressed on astrocytes and are involved in various physiological and pathological processes.

Research has shown that nimodipine can influence astrocyte phenotype and function, particularly in the context of neuroinflammation. In a model of trimethyltin (B158744) (TMT)-induced neurotoxicity, nimodipine treatment was found to attenuate the pro-inflammatory phenotype of astrocytes while enhancing their anti-inflammatory characteristics. nih.gov This effect was associated with an increase in the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting that the ERK signaling pathway is a key mediator of nimodipine's regulatory effects on astroglial phenotypic changes. nih.gov Specifically, nimodipine treatment led to a reduction in pro-inflammatory mediators released by astrocytes and an increase in anti-inflammatory mediators. nih.gov

Furthermore, studies have implicated L-type calcium channels in the regulation of astrocyte volume. Astrocytes undergo a process called regulatory volume decrease (RVD) in response to hypotonic conditions. This process is dependent on calcium influx. Experiments have shown that nimodipine can partially block the increased influx of Ca2+ that occurs when astrocytes swell, suggesting that L-type channels are involved in this volume regulation. jneurosci.org The activation of these channels is thought to be triggered by membrane depolarization that occurs during cell swelling. jneurosci.org

However, the influence of nimodipine on all astrocytic signaling pathways is not uniform. For instance, one study found that nimodipine had no effect on the activation of the Nrf2 pathway in astrocytes, a key pathway involved in the antioxidant response, when induced by high potassium treatment. pnas.org This indicates a degree of specificity in nimodipine's actions on these cells. While nimodipine has been shown to reduce toxicity caused by exposure to activated astrocytes in culture, its precise role in mitigating astrocyte activation linked to spreading depression in injury models remains an area for further investigation. rjpn.org

| Parameter | Observation in the Presence of Nimodipine | Research Model |

| Astrocyte Phenotype | Attenuated pro-inflammatory changes, enhanced anti-inflammatory changes. nih.gov | Trimethyltin (TMT)-induced neurotoxicity in mice. nih.gov |

| ERK Signaling | Increased phosphorylation of ERK. nih.gov | Trimethyltin (TMT)-induced neurotoxicity in mice. nih.gov |

| Hypotonicity-induced Ca2+ influx | Partially blocked (by 60%) the influx of 45Ca2+. jneurosci.org | Primary astrocyte cultures exposed to hypotonic media. jneurosci.org |

| Nrf2 Pathway Activation | No effect on activation by high K+ treatment. pnas.org | Mixed hippocampal cultures. pnas.org |

Microglial Activation Attenuation

Nimodipine exerts significant modulatory effects on microglia, the resident immune cells of the central nervous system. Its actions extend beyond vasorelaxation to the attenuation of microglial activation, a key process in neuroinflammation. researchgate.netresearchgate.net By modulating Ca²⁺-dependent gene expression, nimodipine influences intracellular signaling cascades that drive microglial immune responses. researchgate.net

In vitro studies using primary microglia cultures have demonstrated that nimodipine can suppress the morphological and functional changes associated with microglial activation. When microglia are activated by lipopolysaccharide (LPS), they typically transform into an amoeboid, pro-inflammatory phenotype. Nimodipine treatment has been shown to suppress this amoeboid transformation and reduce phagocytic activity. researchgate.net This is accompanied by a significant alteration in gene expression; nimodipine was found to alter the expression of 110 genes in the opposite direction to LPS activation. researchgate.netresearchgate.net Among these, at least 20 were associated with the microglial immune response, seven with cell adhesion, and two with autophagy regulation. researchgate.netresearchgate.net

The anti-inflammatory effects of nimodipine are further evidenced by its ability to inhibit the production of key inflammatory mediators. Research has shown that nimodipine significantly inhibits the production of nitric oxide and pro-inflammatory cytokines from LPS-stimulated microglial cells. cpn.or.kr This reduction in inflammatory mediators contributes to its neuroprotective effects in models of inflammation-mediated neurodegenerative disease. cpn.or.kr For example, nimodipine has been shown to counter the effects of pro-inflammatory cytokines such as IL-6 and TNF-α. cpn.or.kr The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and a reduction in calcium influx. cpn.or.kr

| Finding | Effect of Nimodipine | Experimental Model |

| Microglial Morphology | Suppressed amoeboid transformation triggered by LPS. researchgate.net | Primary microglia cultures from neonatal Sprague Dawley rats. researchgate.net |

| Phagocytosis | Counteracted the increase in phagocytic activity after LPS activation. researchgate.net | Primary microglia cultures from neonatal Sprague Dawley rats. researchgate.net |

| Gene Expression | Altered the expression of 110 genes in the opposite direction to LPS activation. researchgate.netresearchgate.net | Primary microglia monocultures. researchgate.netresearchgate.net |

| Inflammatory Mediators | Significantly inhibited the production of nitric oxide from LPS-stimulated cells. cpn.or.kr | Cell culture models. cpn.or.kr |

Schwann Cell Protection

Nimodipine has demonstrated significant protective effects on Schwann cells, the principal glial cells of the peripheral nervous system. This protection is particularly evident under conditions of cellular stress, such as osmotic, oxidative, and heat stress. mdpi.commdpi.comresearchgate.net The underlying mechanism of this protection involves the fine-tuning of intracellular calcium signaling and the modulation of specific gene and protein expression. mdpi.com

A key aspect of nimodipine's protective action is the prevention of calcium overload, a common pathway to cell death. mdpi.com Research has shown that nimodipine treatment leads to the upregulation of sarcoplasmic/endoplasmic reticulum calcium ATPase 3 (SERCA3) and LIM domain only 4 (LMO4) protein. mdpi.com SERCA3 is crucial for pumping calcium out of the cytoplasm into the sarcoplasmic/endoplasmic reticulum, thereby helping to maintain low intracellular calcium levels.

Furthermore, nimodipine influences critical cell survival signaling pathways. It has been shown to inhibit the pro-apoptotic protein glycogen synthase kinase 3 beta (GSK3β) by increasing its phosphorylation at serine residue 9. mdpi.comresearchgate.net Concurrently, nimodipine activates pro-survival pathways, including the protein kinase B (AKT) and cyclic adenosine monophosphate response element-binding protein (CREB) signaling pathways. mdpi.commdpi.comfrontiersin.org The activation of AKT and CREB is a consistent finding across multiple studies and is associated with the anti-apoptotic effects of nimodipine in Schwann cells. mdpi.comfrontiersin.org In vitro studies using the SW10 Schwann cell line have confirmed that nimodipine treatment significantly reduces cytotoxicity and caspase 3 activity under various stress conditions. frontiersin.org

| Molecular Target/Pathway | Effect of Nimodipine Treatment | Cellular Outcome |

| Intracellular Calcium | Fine-tunes intracellular calcium signaling, preventing overload. mdpi.com | Prevention of cell death. mdpi.com |

| SERCA3 | Upregulation of protein expression. mdpi.com | Protection from calcium overload. mdpi.com |

| LMO4 | Upregulation of protein expression. mdpi.com | Contributes to cell protection. mdpi.com |

| GSK3β | Inhibition via increased phosphorylation at Ser9. mdpi.com | Inhibition of apoptosis. mdpi.com |

| AKT Pathway | Activation/Increased phosphorylation. mdpi.commdpi.comfrontiersin.org | Promotion of cell survival. frontiersin.org |

| CREB Pathway | Activation/Increased phosphorylation. mdpi.commdpi.comfrontiersin.org | Promotion of cell survival. frontiersin.org |

Pericyte Relaxation and Capillary Modulation

Nimodipine has a profound impact on the microvasculature through its action on pericytes, the contractile cells that envelop capillaries. By blocking L-type voltage-gated calcium channels on these cells, nimodipine induces pericyte relaxation, leading to capillary dilation and improved cerebral blood flow (CBF). physoc.orgnih.govlido-dtp.ac.uk

In the context of early Alzheimer's disease models, where pericytes are known to constrict capillaries and reduce CBF, nimodipine has shown significant therapeutic potential. physoc.orgnih.gov In vivo two-photon microscopy in AD model mice revealed that a systemic infusion of nimodipine decreased the intracellular calcium concentration ([Ca2+]i) in pericytes. physoc.org This reduction in calcium triggers the relaxation of the pericytes' contractile machinery.

An important secondary effect of this capillary dilation is the reduction of capillary blockages or "stalls". In AD models, a significant percentage of capillaries can become blocked, likely by circulating blood cells. Nimodipine treatment has been shown to drastically reduce the number of these stalled capillaries. For instance, in one study, the percentage of blocked capillaries in AD mice was reduced from approximately 20% to about 5% after nimodipine treatment. physoc.org This reduction in stalling, combined with the increased vessel diameter, contributes to a decrease in brain hypoxia. physoc.orglido-dtp.ac.uk While nimodipine effectively relaxes pericytes pre-contracted by high potassium, its effect on agonist-induced contraction may be partial, suggesting other calcium sources are also involved in pericyte contraction. pnas.org

| Parameter | Effect of Nimodipine in AD Mouse Model | Quantitative Finding |

| Pericyte Intracellular Ca2+ | Decreased. physoc.org | 16±4% decrease in [Ca2+]i. physoc.org |

| Capillary Diameter | Increased at pericyte somata. physoc.orgnih.gov | 17±4% increase. physoc.org |

| Cortical Cerebral Blood Flow (CBF) | Increased. physoc.orgnih.gov | 50±6% increase. physoc.org |

| Capillary Stalling | Reduced. physoc.orgnih.gov | Blockages reduced from ~20% to ~5%. physoc.org |

Neuroprotective Research in Preclinical Models of Neurological Conditions

Ischemic Brain Injury Models

Ischemic brain injury, a hallmark of conditions like stroke, arises from a disruption of blood supply to the brain, leading to energy failure, excitotoxicity, and cellular damage. Nimodipine (B1678889) has been investigated for its potential to mitigate these damaging processes.

Subarachnoid Hemorrhage (SAH) Models

Subarachnoid hemorrhage (SAH) is a critical neurological event characterized by bleeding into the subarachnoid space, often leading to secondary brain injury. Nimodipine is clinically approved for SAH, primarily for preventing neurological deficits caused by vasospasm. Preclinical research has explored its multifaceted roles in mitigating the consequences of SAH.

Reduction of Microvasospasms

Following SAH, cerebral arteries, particularly the microvasculature, can undergo prolonged constriction, known as vasospasm, which impairs cerebral blood flow and contributes to delayed cerebral ischemia. Preclinical studies have demonstrated nimodipine's capacity to counteract these microvascular changes.

In experimental SAH models in mice, nimodipine administration significantly reduced the incidence of posthemorrhagic microvasospasms ahajournals.orgnih.gov. While specific quantitative measures like percentage reduction in lumen diameter were not detailed in all snippets, studies indicated that nimodipine application led to a substantial decrease in the number of microvasospasms, with effects observed as early as 35 minutes post-administration ahajournals.orgnih.gov. The drug's effect was specific to spastic vessels, with non-spastic vessel diameters remaining unaffected ahajournals.orgnih.gov. Emerging research also suggests that nimodipine's beneficial effects in SAH may be linked to its ability to inhibit spreading depolarizations (SDs), which are associated with metabolic stress and delayed cerebral ischemia, rather than solely limiting large artery vasospasm nih.govnih.govresearchgate.net.

Attenuation of Early Brain Injury (EBI)

Early brain injury (EBI) encompasses a cascade of pathological events occurring within the first 72 hours after SAH, including microcirculatory dysfunction, blood-brain barrier breakdown, neuroinflammation, cerebral edema, and neuronal death ahajournals.org. Nimodipine has shown promise in attenuating these EBI components.

Neuroinflammation Amelioration

Neuroinflammation is a significant contributor to secondary brain injury following SAH. Nimodipine has demonstrated anti-inflammatory properties in preclinical SAH models.

In SAH rat models, nimodipine treatment was found to improve neuroinflammation jpp.krakow.pl. Mechanistically, studies suggest that nimodipine can protect mitochondrial function and regulate autophagy, leading to a decrease in the release of proinflammatory cytokines and an increase in anti-inflammatory cytokines researchgate.netnih.gov. Additionally, nimodipine's anti-inflammatory effects have been linked to a reduction in neuronal death in cultured brain slices rjpn.org.

Focal Cerebral Ischemia Models

Focal cerebral ischemia, commonly caused by the occlusion of a cerebral artery (e.g., middle cerebral artery occlusion, MCAO), leads to localized brain tissue damage. Nimodipine has been investigated for its ability to reduce infarct volume and preserve neuronal function in these models.

Systematic reviews of preclinical studies in focal cerebral ischemia models have yielded mixed but often positive results regarding nimodipine's efficacy. In a rat model of partially reversible focal cerebral ischemia, nimodipine administered intra-arterially at reperfusion significantly reduced neocortical infarct volume. Control rats exhibited an average infarct volume of 63.8±3.1% of the cortex, whereas nimodipine-treated rats showed a significantly smaller infarct volume of 31.3±12.7% ahajournals.org. A broader review of animal experiments in focal cerebral ischemia found that nimodipine demonstrated statistically significant effects in reducing infarct size in 10 out of 20 included studies, with a pooled effect size of -1.2 (95% CI -1.7 to -0.7) ahajournals.orgnih.gov. Similarly, for brain edema, the pooled effect size in favor of nimodipine was -0.6 (95% CI -1.2 to -0.1) ahajournals.orgnih.gov. These findings suggest that nimodipine can limit the extent of tissue damage and swelling following focal ischemic events.

Global Cerebral Ischemia Models

Global cerebral ischemia occurs when blood flow to the entire brain is severely reduced or interrupted, such as during cardiac arrest or severe hypotension. This widespread insult can lead to selective neuronal death in vulnerable brain regions like the hippocampus and cortex.

Mentioned Compounds:

Hypoxia/Ischemia-Reperfusion Models

Nimodipine has demonstrated neuroprotective effects in models of cerebral ischemia and reperfusion injury. In a global cerebral ischemia rat model (11-vessel occlusion), nimodipine treatment significantly attenuated the release of the excitotoxic neurotransmitter glutamate (B1630785) during the ischemic period. Furthermore, it markedly improved neuronal cell viability in the hippocampus.

Table 1: Nimodipine Effects in Global Cerebral Ischemia (Rat Model)

| Parameter | Ischemia Group (Control) | Nimodipine-Treated Group | p-value |

| Glutamate Release (µM) | 133.22 ± 2.57 | 75.42 ± 4.22 | < 0.001 |

| Hippocampal CA1 Cell Viability (%) | 47.50 ± 5.64 | 95.46 ± 6.60 | < 0.005 |

In studies involving focal cerebral ischemia animal models, nimodipine has also shown beneficial effects. A systematic review of these studies indicated a pooled effect size favoring nimodipine for reducing infarct size and the amount of cerebral edema.

Table 2: Nimodipine Effects in Focal Cerebral Ischemia (Animal Models)

| Outcome Measure | Pooled Effect Size (95% CI) | Significance |

| Infarct Size | -1.2 (-1.7 to -0.7) | Favorable |

| Edema Amount | -0.6 (-1.2 to -0.1) | Favorable |

Neurodegenerative Disease Models

Nimodipine's broad mechanism of action, particularly its role in calcium regulation and cerebral blood flow, makes it relevant for various neurodegenerative conditions.

Parkinson's Disease (PD) Models

In preclinical models of Parkinson's disease, specifically those induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), nimodipine has exhibited neuro-restorative effects. In an MPTP-induced zebrafish model of PD, nimodipine treatment was found to restore dopaminergic neurons that were damaged by MPTP and normalize locomotor activity nih.govresearchgate.net. Studies in MPTP-treated mice have also shown that nimodipine can attenuate mitochondrial reactive oxygen species (ROS) production and improve mitochondrial state 3 respiration, while protecting dopaminergic neurons researchgate.net. Furthermore, computational analyses suggest that nimodipine may exert therapeutic effects on PD by inhibiting monoamine oxidase A (MAOA), a key enzyme implicated in neurodegeneration nih.govresearchgate.net.

Table 3: Nimodipine Effects in MPTP-Induced Parkinson's Disease Models

| Model System | Observed Effect |

| Zebrafish (MPTP) | Restoration of dopaminergic neurons, normalized locomotor activity nih.gov |

| Mice (MPTP) | Attenuated mitochondrial ROS, improved state 3 respiration, protected dopaminergic neurons researchgate.net |

Alzheimer's Disease (AD) Models

Research in Alzheimer's disease models has highlighted nimodipine's potential to improve cerebral blood flow (CBF) and mitigate hypoxia. Studies have shown that nimodipine can relax pericytes, which are cells that regulate capillary diameter. In AD model mice, abnormal pericyte contraction constricts capillaries, reducing CBF and leading to hypoxia rwdstco.comukdri.ac.uk. Nimodipine treatment has been observed to increase brain blood flow by 30-50% and reduce hypoxia in brain tissue ukdri.ac.uk. It also prevented pericyte contraction, thereby increasing capillary diameter rwdstco.comukdri.ac.uk. However, one study using the 5XFAD mouse model of amyloidosis found that nimodipine treatment did not affect amyloid accumulation or the extent of neuritic dystrophy plos.org.

Table 4: Nimodipine Effects in Alzheimer's Disease Models

| Model System | Observed Effect |

| AD model mice (pericyte function) | Increased CBF (30-50%), reduced hypoxia, relaxed pericytes rwdstco.comukdri.ac.uk |

| 5XFAD mouse model (amyloid) | No effect on amyloid accumulation or neuritic dystrophy plos.org |

Cerebral Small Vessel Disease (CSVD) Models

In an animal model of cerebral small vessel disease, the spontaneously hypertensive stroke-prone rat, chronic nimodipine administration demonstrated significant protective effects. Treated animals exhibited a higher survival rate compared to controls, with no instances of stroke or seizure-related premature termination ahajournals.orgnih.gov. Nimodipine partially preserved neurovascular and neurometabolic coupling, which are critical for brain function and are typically impaired in CSVD ahajournals.orgnih.govahajournals.org. Furthermore, nimodipine treatment led to greater cerebrovascular reactivity, evidenced by larger dilation of arterioles and increased blood flow velocity in response to stimuli nih.govahajournals.org. These vascular improvements were associated with better cognitive function, as evaluated by the novel object recognition test ahajournals.orgnih.gov.

Table 5: Nimodipine Effects in Cerebral Small Vessel Disease (Spontaneously Hypertensive Stroke-Prone Rat)

| Outcome Measure | Nimodipine Effect | Significance |

| Survival Rate | Higher survival | P=0.0088 |

| Neurovascular Coupling | Partially preserved | - |

| Neurometabolic Coupling | Partially preserved | - |

| Arteriolar Dilation (CVR) | Larger increase | P=0.015 |

| Blood Flow Velocity Increase (CVR) | Increased | P=0.001 |

| Cognitive Function (Novel Object Rec.) | Improved | P<0.001 |

General Neurodegenerative Condition Models

Beyond specific disease models, nimodipine's potential in general neurodegenerative conditions is being explored through target identification. Computational studies have identified several key targets for nimodipine, including MAOA, GSK3B, MAOB, CASP3, BCL2, IL1B, and APP, suggesting a multifaceted approach to neuroprotection nih.govresearchgate.net. Nimodipine's high binding energy to MAOA indicates a potential mechanism for its therapeutic effects in neurodegenerative diseases (NDDs) by modulating cerebral oxidative stress researchgate.net. Its known effects on mitochondrial dysfunction and calcium overload are also relevant to the pathogenesis of various NDDs nih.gov.

Excitotoxicity and Stress-Induced Damage Models

Nimodipine's role as a calcium channel blocker positions it as a modulator of excitotoxicity, a process implicated in neuronal damage from excessive glutamate receptor activation. In in vitro studies using organotypic hippocampal slice cultures, nimodipine demonstrated time-dependent neuroprotective effects against NMDA-induced excitotoxic damage when applied concurrently with the excitotoxin researchgate.net. It was found to counteract stress-induced calcium overload and the overexpression of Cav1.2 calcium channels researchgate.net. In experimental models of head trauma, nimodipine has also shown promise by reducing oxidative stress and apoptosis in brain tissue turkishneurosurgery.org.tr.

Table 6: Nimodipine Effects in Excitotoxicity and Stress-Induced Damage Models

| Model/Condition | Observed Effect |

| NMDA-induced excitotoxicity (slice culture) | Time-dependent neuroprotection when co-applied with NMDA researchgate.net |

| Experimental head trauma (rat model) | Reduced oxidative stress, decreased apoptosis levels turkishneurosurgery.org.tr |

| Stress-induced calcium overload (cell culture) | Counteracted calcium overload and Cav1.2 channel overexpression researchgate.net |

Cerebrovascular Pharmacodynamics and Hemodynamic Effects in Research Settings

Selective Cerebral Vasodilation Mechanisms

Nimodipine's primary mechanism of action involves the modulation of vascular smooth muscle tone, leading to a selective vasodilation of cerebral arteries. bayer.comcuh.nhs.uk This selectivity is attributed to its targeted action on specific components of the vascular contractile process.

Inhibition of Vascular Smooth Muscle Contraction

The contractile process of vascular smooth muscle cells is fundamentally dependent on the influx of calcium ions (Ca2+) through voltage-gated L-type calcium channels during depolarization. drugbank.comturkishneurosurgery.org.trpatsnap.com Nimodipine (B1678889) functions by blocking these channels, thereby inhibiting the transmembrane influx of calcium. drugbank.compatsnap.comnih.gov This reduction in intracellular calcium concentration directly inhibits the contractile machinery of the smooth muscle, leading to relaxation and vasodilation. drugbank.compatsnap.comlgmpharma.com Research has shown that nimodipine can effectively inhibit contractions induced by various agonists, including serotonin, prostaglandin (B15479496) F2 alpha, and thrombin, in isolated canine basilar arteries. nih.gov This suggests that a common calcium influx pathway is involved in the responses to diverse stimuli in cerebral arteries. nih.gov

Dilation of Small Cerebral Resistance Vessels

A key aspect of nimodipine's cerebrovascular effect is its pronounced action on the smaller resistance vessels within the brain. drugbank.comfrontiersin.orglgmpharma.com In-vitro and in-vivo studies have demonstrated that nimodipine preferentially dilates cerebral arterioles, particularly those with a diameter of 70–100 μm. nih.gov This targeted dilation of small resistance arteries is believed to contribute significantly to its clinical efficacy by increasing collateral circulation to underperfused brain regions. drugbank.comnih.gov Animal studies have consistently shown that nimodipine induces dilation of cerebral arterioles. nih.gov

Cerebral Blood Flow (CBF) Regulation

Nimodipine's influence on cerebral blood flow (CBF) is a complex interplay of its direct vasodilatory effects and its impact on systemic blood pressure.

Enhancement of Local and Regional CBF

Numerous studies have investigated the effect of nimodipine on CBF, with varied results. Some research indicates that nimodipine can increase both global and regional CBF. nih.govahajournals.orgsukl.gov.cz For instance, in baboons, an intravenous infusion of nimodipine at 1 µg/kg/min led to an 18% increase in cerebral blood flow without altering systemic blood pressure. ahajournals.org Similarly, studies in rats have shown that nimodipine can increase rCBF in various brain regions, including the cerebral cortex and hippocampus. nih.gov However, other studies have reported no significant change or even a slight decrease in CBF, which may be linked to nimodipine-induced hypotension. deepdyve.comnih.gov The dose of nimodipine appears to be a critical factor, with lower doses more likely to produce a beneficial increase in CBF. nih.gov

| Study Animal | Nimodipine Administration | Effect on Cerebral Blood Flow (CBF) | Reference |

|---|---|---|---|

| Baboons | 1 µg/kg/min IV | 18% increase in CBF | ahajournals.org |

| Rats | 1 µg/kg/min IV | Significant increase in local CBF in 9 of 31 brain regions | nih.gov |

| Dogs | 0.1–3.0 μg/kg/min IV | No significant influence on CBF | deepdyve.com |

| Ischemic Stroke Patients | Oral | Significant improvement in CBF in the ischemic penumbra | nih.gov |

Restoration of Post-ischemic Hypoperfusion

A significant finding in preclinical research is nimodipine's ability to counteract the delayed hypoperfusion that often follows an ischemic event. In a study involving dogs subjected to complete cerebral ischemia, nimodipine treatment nearly doubled the cerebral blood flow during the post-ischemic hypoperfusion period compared to untreated controls (approximately 45% versus 25% of pre-ischemic values). nih.gov This effect is thought to contribute to its neuroprotective properties by improving oxygen and nutrient delivery to the vulnerable post-ischemic brain tissue. nih.govcapes.gov.brnih.gov Research in rats also suggests that the beneficial effects of nimodipine on functional and metabolic recovery after ischemia are likely due to the improvement of post-ischemic hypoperfusion. capes.gov.brnih.gov

Cerebrovascular Reactivity (CVR) and Autoregulation

Cerebrovascular reactivity (CVR) refers to the ability of cerebral blood vessels to change diameter in response to various stimuli, a key component of cerebral autoregulation which maintains stable CBF despite fluctuations in systemic blood pressure. nih.gov The effect of nimodipine on these mechanisms is multifaceted.

Some studies suggest that nimodipine can impair cerebrovascular autoregulation. ahajournals.orgnih.govjkns.or.kr For example, in anesthetized baboons, nimodipine infusion impaired the autoregulatory response to hypotension. ahajournals.org Similarly, in rabbits, a high dose of nimodipine suppressed the autoregulatory vasodilation triggered by hypotension. nih.gov However, other research indicates that nimodipine may actually improve autoregulation, particularly in pathological states. In a rat model of subarachnoid hemorrhage (SAH), where autoregulation was severely disturbed, nimodipine treatment improved CBF autoregulation, maintaining a constant flow over a range of mean arterial blood pressures. nih.gov

Research on CVR has also yielded mixed results. Some studies in healthy subjects and patients with SAH found that nimodipine slightly reduced the CBF velocity response to changes in carbon dioxide (CO2), a measure of CVR. unito.itnih.gov Conversely, a recent study in an animal model of cerebral small vessel disease showed that nimodipine treatment preserved CVR, indicated by a greater dilation of arterioles in response to CO2 stimulation. ahajournals.org Another study found that nimodipine augmented CVR in the aging brain but worsened CVR impairment in acute cerebral ischemia. nih.govresearchgate.net These conflicting findings highlight the complex interaction between nimodipine, the specific physiological or pathological state, and the methods used to assess CVR and autoregulation.

| Study Population/Model | Effect of Nimodipine on CVR/Autoregulation | Reference |

|---|---|---|

| Anesthetized Baboons | Impaired autoregulatory response to hypotension | ahajournals.org |

| Rats with Subarachnoid Hemorrhage | Improved CBF autoregulation | nih.gov |

| Healthy Human Subjects | Slightly reduced CBF velocity response to CO2 changes | unito.it |

| Animal Model of Cerebral Small Vessel Disease | Preserved cerebrovascular reactivity | ahajournals.org |

| Aging Rats | Augmented CVR | nih.govresearchgate.net |

| Rats with Acute Cerebral Ischemia | Worsened CVR impairment | nih.govresearchgate.net |

Augmentation of CVR in Aged Brain Models

Research indicates that cerebrovascular reactivity (CVR), a measure of the capacity of cerebral blood vessels to dilate or constrict, declines with age. nih.gov In a study involving 18-20-month-old rats, a notable decline in CVR, tested through the inhalation of 10% CO2, was observed in the parietal cortex. nih.gov This deficit was associated with senescence in cerebrovascular smooth muscle cells and astrocytes. nih.gov

Topical application of nimodipine in these aged rat models was found to augment CVR, suggesting a potential to rescue age-related deficits in cerebrovascular health. nih.gov However, it is crucial to note that in the context of acute cerebral ischemia, nimodipine worsened CVR impairment, highlighting the complexity of its effects in different pathological states. nih.gov

Improvement of Cerebral Autoregulation in SAH Models

Subarachnoid hemorrhage (SAH) is often followed by disturbances in cerebral blood flow (CBF) autoregulation, contributing to ischemic brain injury. nih.gov Experimental models of SAH in rats have demonstrated that nimodipine can improve this impaired autoregulation. nih.gov

In a study on rats with experimentally induced SAH, untreated control animals showed severely disturbed autoregulation, with CBF being dependent on mean arterial blood pressure (MABP). nih.gov In contrast, rats treated with intravenous nimodipine exhibited a 33.0% higher CBF and a 5.3% higher MABP compared to controls. nih.gov Importantly, in the nimodipine-treated group, CBF remained constant within a MABP range of 60 to 100 mmHg, indicating a restoration of the autoregulatory plateau. nih.gov Another study in a rabbit model of SAH found that nimodipine treatment led to increased mean basilar artery diameter and improved neurologic outcomes. ajnr.org

However, a study involving 13 aSAH patients found that nimodipine-associated reductions in blood pressure were common and frequently led to cerebral hypoperfusion, with blood pressure falling below the lower limit of autoregulation. ahajournals.org This suggests that while nimodipine can improve autoregulation in some experimental contexts, its vasodilatory effects can also have unintended consequences in clinical settings. ahajournals.org

Impact on Neurovascular and Neurometabolic Coupling

Neurovascular and neurometabolic coupling, the processes that link neuronal activity to changes in blood flow and metabolism, are critical for normal brain function and can be impaired in conditions like cerebral small vessel disease. ahajournals.orgnih.gov Chronic treatment with nimodipine has been shown to partially preserve both neurovascular and neurometabolic coupling in spontaneously hypertensive stroke-prone rats, an animal model of cerebral small vessel disease. ahajournals.orgnih.gov

In these studies, nimodipine-treated animals demonstrated larger and more prompt responses to somatosensory stimulation, as well as less habituation upon repeated stimulation, compared to untreated controls. ahajournals.orgnih.gov This protective effect on vascular and metabolic function was also associated with better cognitive outcomes in the treated animals. ahajournals.orgnih.gov

Influence on Cerebral Vasoconstrictor Responses in Experimental Paradigms

Nimodipine's vasodilatory properties are further highlighted by its ability to counteract various stimuli that induce cerebral vasoconstriction.

Inhibition of Sympathetic Nerve Stimulation-Induced Vasoconstriction

The sympathetic nervous system plays a role in regulating cerebral vascular tone, and its activation can lead to vasoconstriction. frontiersin.org In anesthetized cats, sympathetic nerve stimulation resulted in a maximal decrease in pial artery diameter of 13.7 +/- 1.4%. nih.gov Administration of nimodipine at low doses (0.1-0.25 microgram X kg-1 X min-1) significantly reduced this vasoconstrictor response, and higher doses (0.5-1.0 microgram X kg-1 X min-1) nearly abolished it. nih.gov

Attenuation of Acute Hypertension-Induced Vasoconstriction

Acute increases in blood pressure can trigger a protective vasoconstrictive response in the cerebral vasculature to maintain stable blood flow. Studies in anesthetized cats have shown that acute hypertension causes a maximal decrease in pial artery diameter of 12.1 +/- 2.7%. nih.gov Nimodipine effectively attenuated this response, with higher doses almost completely inhibiting it. nih.gov

In experiments measuring CBF with microspheres in cats, an elevation of arterial pressure by approximately 40 mmHg led to a modest increase in CBF in the control state. nih.gov However, during nimodipine administration, the same increase in pressure resulted in a significantly larger rise in CBF, indicating an inhibition of the autoregulatory vasoconstriction. nih.gov Nimodipine also demonstrated an inhibitory effect on autoregulatory vasoconstriction in monkeys. nih.gov

Modulation of Hypocapnia-Induced Vasoconstriction

Hypocapnia, a state of reduced carbon dioxide in the blood, is a potent stimulus for cerebral vasoconstriction. jaypeedigital.comfrontiersin.org In anesthetized cats, hypocapnia induced a maximal decrease in pial artery diameter of 13.3 +/- 2.7%. nih.gov Similar to its effects on other vasoconstrictor stimuli, nimodipine significantly diminished the vasoconstrictor response to hypocapnia, with higher doses leading to a near-complete blockade. nih.gov

A study in rats examined the interaction between nimodipine and hyperventilation-induced hypocapnia. ahajournals.org While hyperventilation reduced regional cerebral blood flow (rCBF) to about 60% of normocapnic levels in both vehicle- and nimodipine-pretreated rats, nimodipine itself tended to increase rCBF and decrease regional cerebrovascular resistance (rCVR), though this was only statistically significant for hemispheric rCVR. ahajournals.org The study concluded that nimodipine did not interfere with the ability to manipulate rCBF through hyperventilation. ahajournals.org

Interactive Data Table: Effect of Nimodipine on Cerebral Autoregulation in a Rat SAH Model

| Treatment Group | Mean Arterial Blood Pressure (MABP) | Cerebral Blood Flow (CBF) | Autoregulatory Plateau |

| Control (SAH) | Baseline | Dependent on MABP | Severely disturbed, no plateau |

| Nimodipine (SAH) | 5.3% higher than control | 33.0% higher than control | Constant between 60-100 mmHg MABP |

Data sourced from a study on rats with experimentally induced subarachnoid hemorrhage. nih.gov

Interactive Data Table: Nimodipine's Inhibition of Vasoconstrictor Responses in Anesthetized Cats| Vasoconstrictor Stimulus | Maximal Decrease in Pial Artery Diameter (Control) | Effect of Low-Dose Nimodipine | Effect of High-Dose Nimodipine |

| Sympathetic Nerve Stimulation | 13.7 +/- 1.4% | Decreased response | Response virtually abolished |

| Acute Hypertension | 12.1 +/- 2.7% | Decreased response | Response virtually abolished |

| Hypocapnia | 13.3 +/- 2.7% | Decreased response | Response virtually abolished |

Data represents the maximal percentage decrease in pial artery diameter in response to various stimuli. nih.gov

Advanced Research Methodologies and Experimental Models

In Vitro Experimental Paradigms

Cell Culture Models

A variety of cell culture models have been employed to investigate the direct effects of nimodipine (B1678889) on different cell types of the nervous system.

SH-SY5Y Neuroblastoma Cells: This human cell line is a common model for studying neuronal function and neurotoxicity. In the context of nimodipine research, SH-SY5Y cells have been used to explore its protective effects against neurotoxins. For instance, nimodipine was found to attenuate the loss of mitochondrial morphology and membrane potential, as well as increases in intracellular calcium levels induced by 1-methyl-4-phenyl pyridinium (B92312) ion (MPP+), a model for Parkinson's disease research. nih.govresearchgate.net However, only a feeble neuroprotective effect was observed in MTT assays. nih.gov Another study showed that 0.5µM nimodipine significantly decreased intracellular calcium expression in SH-SY5Y cells under chronic hyperglycemic conditions, although it did not significantly reduce reactive oxygen species (ROS) expression. granthaalayahpublication.orgresearchgate.net The P2X7 purinoceptor in these cells, which modulates voltage-dependent Ca2+ channels, is also a subject of study, with nimodipine reducing the transient increase in intracellular calcium. nih.gov

PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are frequently used to study neuronal differentiation and neuroprotection. Pretreatment with nimodipine has been shown to significantly reduce cytotoxicity induced by ethanol (B145695) and osmotic stress. glpbio.commdpi.com However, it showed no effect on hypoxia-induced cytotoxicity. glpbio.commdpi.com Nimodipine also demonstrated neuroprotective effects against H2O2 and calcium ionophore-induced neurotoxicity. nih.govnih.gov Furthermore, nimodipine enhances nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, suggesting a role in neuroregeneration. mdpi.comnih.govnih.gov Studies have also investigated its protective effects against aluminum-induced cytotoxicity, where nimodipine increased cell viability and decreased apoptosis and catalase activity. mums.ac.ir

Schwann Cells: As the myelinating cells of the peripheral nervous system, Schwann cells are crucial for nerve repair. Research has demonstrated that nimodipine protects Schwann cells from various stressors, including osmotic, oxidative, and heat stress. mdpi.comnih.gov This protection is associated with the activation of pro-survival signaling pathways involving protein kinase B (AKT) and cyclic adenosine (B11128) monophosphate response element-binding protein (CREB). mdpi.comfrontiersin.org Nimodipine treatment reduces stress-induced cytotoxicity and caspase activity in Schwann cells. frontiersin.orgresearchgate.net It also counteracts stress-induced calcium overload and upregulates sarcoplasmic/endoplasmic reticulum calcium ATPase 3 (SERCA3) and LIM domain only 4 (LMO4) protein. mdpi.com

Astrocytes: These glial cells play a critical role in brain homeostasis and response to injury. Nimodipine has been shown to reduce the cytotoxicity of astrocytes under osmotic and oxidative stress conditions. nih.govmdpi.com The protective effect is linked to the activation of AKT and CREB signaling pathways. nih.gov In models of brain injury, nimodipine may mitigate astrocyte activation and has been found to reduce toxicity caused by activated astrocytes in culture. rjpn.org

Neuronal Cells: Direct effects on neuronal cells have been observed in various studies. Nimodipine treatment led to a statistically significant reduction in cytotoxicity in neurons during osmotic, oxidative, and heat stress. nih.gov It has also been shown to have neuroprotective properties in models of mechanical and heat stress. mdpi.com

Primary Microglia Cultures: Microglia are the resident immune cells of the central nervous system. Nimodipine has been shown to inhibit the release of the pro-inflammatory cytokine IL-1β from microglia stimulated by amyloid β. nih.govunife.it It dose-dependently inhibits amyloid β-stimulated IL-1β synthesis and release in both primary microglia and microglia cell lines. nih.gov Furthermore, nimodipine can induce microglia-specific apoptosis, which may be beneficial in neuroinflammatory conditions. pnas.orgpnas.org Live brain slice preparations and primary microglia cultures from neonatal Sprague Dawley rats have been used to show that nimodipine attenuates the pro-inflammatory shift in microglial phenotypes following activation by ischemia or lipopolysaccharide (LPS). researchgate.net

Table 1: Summary of In Vitro Findings for Nimodipine in Different Cell Culture Models

| Cell Model | Key Findings | References |

|---|---|---|

| SH-SY5Y Neuroblastoma Cells | Attenuates MPP+-induced mitochondrial dysfunction and intracellular calcium increase. Reduces intracellular calcium in hyperglycemic conditions. | nih.govresearchgate.netgranthaalayahpublication.orgresearchgate.net |

| PC12 Cells | Protects against ethanol, osmotic, H2O2, and calcium ionophore-induced toxicity. Enhances NGF-induced neurite outgrowth. | glpbio.commdpi.comnih.govnih.gov |

| Schwann Cells | Reduces cytotoxicity from osmotic, oxidative, and heat stress. Activates AKT/CREB pathways. | mdpi.comnih.govfrontiersin.org |

| Astrocytes | Decreases cytotoxicity under osmotic and oxidative stress. Activates AKT/CREB pathways. May mitigate reactive astrogliosis. | nih.govmdpi.comrjpn.org |

| Neuronal Cells | Protects against osmotic, oxidative, and heat stress-induced cytotoxicity. | nih.govmdpi.com |

| Primary Microglia Cultures | Inhibits amyloid β-stimulated IL-1β release. Induces microglia-specific apoptosis. Attenuates pro-inflammatory phenotype shift. | nih.govunife.itpnas.orgpnas.orgresearchgate.net |

Organotypic Slice Cultures

Organotypic slice cultures, which preserve the three-dimensional architecture of brain tissue, offer a more complex in vitro model. In organotypic hippocampal slice cultures, nimodipine has demonstrated time-dependent neuroprotective effects against excitotoxic damage. ahajournals.orgresearchgate.net It was found to be protective when pre-incubated or co-applied with NMDA, suggesting a mechanism beyond simple calcium channel blockade. researchgate.net These cultures have also been used to show that nimodipine can reduce the number of microglial cells. pnas.org Furthermore, nimodipine has been observed to have a pro-angiogenic activity in organotypic brain slices. frontiersin.org In dopaminergic brain slice co-cultures, nimodipine was found to promote neurite outgrowth at lower concentrations, an effect that was absent at higher concentrations which induced slight caspase-3 activation. uni-leipzig.de

Real-Time Cell Death Assays

Real-time cell death assays have been utilized to demonstrate that nimodipine not only reduces cell death induced by osmotic and oxidative stress but also provides direct protection at the time of stress induction in Schwann cells. mdpi.com These assays allow for a dynamic understanding of the protective effects of the compound.

In Vitro Release and Dissolution Studies for Novel Formulations

To overcome the poor water solubility of nimodipine, various novel formulations have been developed and evaluated through in vitro release and dissolution studies.

Solid Dispersions: Studies have prepared nimodipine solid dispersions using polymers like Kolliwax RH 40, SLS, polyvinylpyrrolidone (B124986) (PVP), and β-lactoglobulin. ajptr.comnih.gov These formulations have shown enhanced dissolution rates compared to the pure drug. ajptr.comnih.govmagnascientiapub.com For example, a solid dispersion with Kolliwax RH 40 and SLS showed the highest drug release of about 98.96% in 90 minutes. ajptr.com Amorphous solid dispersions with β-lactoglobulin at specific drug loadings exhibited significantly high drug release in simulated gastric and intestinal fluids. nih.gov